molecular formula C37H28N2O6 B1390381 Di-Fmoc-3,4-diaminobenzoic acid CAS No. 345958-22-7

Di-Fmoc-3,4-diaminobenzoic acid

Cat. No.: B1390381
CAS No.: 345958-22-7
M. Wt: 596.6 g/mol
InChI Key: SULLCIOIUDBVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-Fmoc-3,4-diaminobenzoic acid is a compound used primarily in peptide synthesis. It is a derivative of 3,4-diaminobenzoic acid, where two fluorenylmethyloxycarbonyl (Fmoc) groups are attached to the amino groups. This compound is valuable in the field of solid-phase peptide synthesis due to its ability to act as a linker, facilitating the attachment of amino acids to resin.

Biochemical Analysis

Biochemical Properties

Di-Fmoc-3,4-diaminobenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of cyclic peptides. It acts as a linker in solid-phase peptide synthesis, facilitating the formation of peptide bonds. The compound interacts with various enzymes and proteins, including HBTU and HATU, which are coupling reagents used in peptide synthesis . These interactions are essential for the efficient formation of peptide chains and the subsequent cyclization of peptides.

Cellular Effects

This compound influences various cellular processes, particularly in the context of peptide synthesis. It affects cell function by facilitating the synthesis of cyclic peptides, which can modulate cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in peptide synthesis can lead to the production of bioactive peptides that interact with cellular receptors and enzymes, thereby influencing cellular activities .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in solid-phase peptide synthesis. The compound binds to the resin and facilitates the attachment of amino acids to form peptide chains. It undergoes deprotection and cleavage reactions, generating thioesters in situ, which are crucial for the cyclization of peptides. This process involves the formation of N-acylurea moieties and subsequent thiolysis, leading to the production of cyclic peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at 4°C and has a predicted boiling point of 745.02°C at 760 mmHg . Over time, the stability and degradation of the compound can influence its effectiveness in peptide synthesis. Long-term studies have shown that the compound maintains its activity and function in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates peptide synthesis without causing adverse effects. At high doses, there may be toxic or adverse effects, including potential impacts on cellular function and metabolism . Threshold effects have been observed, indicating the importance of precise dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds and the cyclization of peptides. The compound’s role in these pathways can influence metabolic flux and metabolite levels, contributing to the efficient synthesis of bioactive peptides .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its availability for peptide synthesis. The compound’s distribution within cells is crucial for its role in facilitating the formation of cyclic peptides .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity in peptide synthesis. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its effective function. The subcellular localization of the compound is essential for its role in the synthesis of bioactive peptides and the modulation of cellular activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-Fmoc-3,4-diaminobenzoic acid typically involves the coupling of free 3,4-diaminobenzoic acid with Fmoc-amino acids. This process can be achieved through a one-step method, which yields pure products in 40-94% yield without requiring purification steps other than precipitation . The reaction conditions often involve the use of coupling reagents such as HBTU and HATU, and the reactions are carried out in solvents like dimethylformamide (DMF) under inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale solid-phase peptide synthesis techniques. These methods leverage automated peptide synthesizers to improve yield, purity, and synthesis time .

Comparison with Similar Compounds

Similar Compounds

    3,4-Diaminobenzoic acid: The parent compound without Fmoc protection.

    Fmoc-protected amino acids: Other amino acids protected with Fmoc groups for use in peptide synthesis.

Uniqueness

Di-Fmoc-3,4-diaminobenzoic acid is unique due to its dual Fmoc protection, which allows for selective deprotection and functionalization of the amino groups. This makes it particularly useful in complex peptide synthesis, where precise control over the reaction sequence is required .

Properties

IUPAC Name

3,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H28N2O6/c40-35(41)22-17-18-33(38-36(42)44-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)34(19-22)39-37(43)45-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-19,31-32H,20-21H2,(H,38,42)(H,39,43)(H,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULLCIOIUDBVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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